molecular formula C14H20O2 B12532758 2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol CAS No. 141975-49-7

2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol

Cat. No.: B12532758
CAS No.: 141975-49-7
M. Wt: 220.31 g/mol
InChI Key: XEQJMMVFKDVPCI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound, in particular, is characterized by its unique structure, which includes a benzopyran core with dimethyl and propan-2-yl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with isopropyl bromide in the presence of a base such as potassium carbonate in dry acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the benzopyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzopyran core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with a benzopyran core but different substituents.

    Chromene: Another benzopyran derivative with distinct chemical properties.

    Flavonoids: A class of compounds with a similar core structure but additional functional groups.

Uniqueness

2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethyl and propan-2-yl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

141975-49-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,2-dimethyl-4-propan-2-yl-3,4-dihydrochromen-7-ol

InChI

InChI=1S/C14H20O2/c1-9(2)12-8-14(3,4)16-13-7-10(15)5-6-11(12)13/h5-7,9,12,15H,8H2,1-4H3

InChI Key

XEQJMMVFKDVPCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(OC2=C1C=CC(=C2)O)(C)C

Origin of Product

United States

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